Network Homogeneity and Mesh Size Control: Tetrahedral vs. Linear Crosslinkers
Tetrakis(2-propynyloxymethyl) methane's rigid, tetrahedral core enforces a spatially defined, 3D network architecture upon CuAAC crosslinking with diazide-functionalized polymers. This yields a homogeneous distribution of crosslinks, in stark contrast to networks formed with linear dialkyne crosslinkers which produce more heterogeneous, less controlled mesh structures. This structural uniformity directly translates to a more predictable and sustained drug release profile [1].
| Evidence Dimension | Controlled Drug Release Kinetics |
|---|---|
| Target Compound Data | Well-controlled, sustained release of hydrophilic (choline theophyllinate) and hydrophobic (5-fluorouracil) model drugs from amphiphilic conetworks (APCNs) prepared with TMOP [1]. |
| Comparator Or Baseline | Networks formed with linear, difunctional crosslinkers (e.g., PEG-dialkyne) typically exhibit a broader mesh size distribution, leading to less predictable, often burst-prone release profiles [2]. |
| Quantified Difference | Qualitative superiority in release control, enabling simultaneous loading and distinct release kinetics of both hydrophilic and hydrophobic drugs from a single network, a feature not achievable with less homogeneous networks [1]. |
| Conditions | In vitro drug release assay in phosphate-buffered saline (PBS) at 37 °C, using APCNs synthesized from TMOP and N3-PCL-PEG-PCL-N3 [1]. |
Why This Matters
Procurement of Tetrakis(2-propynyloxymethyl) methane is essential for applications demanding predictable, tunable release profiles from a single material, such as in advanced combination drug delivery systems.
- [1] Yuan, Y.; Zhang, A.; Ling, J.; Yin, L.; Chen, Y.; Fu, G. Well-defined biodegradable amphiphilic conetworks. Soft Matter 2013, 9 (27), 6309–6318. View Source
- [2] Malkoch, M.; Vestberg, R.; Gupta, N.; Mespouille, L.; Dubois, P.; Mason, A. F.; Hedrick, J. L.; Liao, Q.; Frank, C. W.; Kingsbury, K.; Hawker, C. J. Synthesis of well-defined hydrogel networks using Click chemistry. Chem. Commun. 2006, 2774–2776. View Source
